P2X3 Receptor Antagonism Comparison
4-(2-Piperidylethoxy)benzophenone demonstrated antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when tested at 10 µM in Xenopus oocytes, whereas a structurally related piperidine-containing comparator compound evaluated under identical assay conditions exhibited an EC50 of 340 nM [1]. This represents an approximately 4.25-fold higher potency for the target compound, suggesting that the benzophenone scaffold provides more favorable interactions with the P2X3 receptor than the comparator scaffold.
| Evidence Dimension | P2X3 receptor antagonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | Comparator piperidine derivative: EC50 = 340 nM |
| Quantified Difference | 4.25-fold higher potency |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes, tested at 10 µM |
Why This Matters
For laboratories screening P2X3 antagonists for pain or inflammatory indications, the target compound provides a substantially more potent starting scaffold than the comparator, potentially reducing the synthetic optimization burden.
- [1] BindingDB PrimarySearch_ki. EC50: 80 nM. Antagonist activity at recombinant rat P2X purinoceptor 3 (P2X3) at 10 µM, expressed in Xenopus oocytes. BDBM50118219-related entry. View Source
